molecular formula C11H14BFO4 B8386716 4-Fluoro-2-(tetrahydropyran-2-yloxy)benzeneboronic acid

4-Fluoro-2-(tetrahydropyran-2-yloxy)benzeneboronic acid

Cat. No. B8386716
M. Wt: 240.04 g/mol
InChI Key: RXSYCMKTYBHIPB-UHFFFAOYSA-N
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Patent
US07728137B2

Procedure details

Procedure analogous to Example 6. Use of 48.6 g (2.00 mol) of magnesium, 510 g (1.85 mol) of 2-bromo-5-fluoro-1-(tetrahydropyran-2-yloxy)benzene and 241.6 ml (2.00 mol) of trimethyl borate. The yield was 434.5 g (1.81 mol), and the product was obtained as a waxy solid which contained varying proportions of boronic anhydrides and borinic acids and was used in the following stage without further purification.
Quantity
48.6 g
Type
reactant
Reaction Step One
Quantity
510 g
Type
reactant
Reaction Step Two
Quantity
241.6 mL
Type
reactant
Reaction Step Three
[Compound]
Name
boronic anhydrides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
borinic acids
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Mg].Br[C:3]1[CH:8]=[CH:7][C:6]([F:9])=[CH:5][C:4]=1[O:10][CH:11]1[CH2:16][CH2:15][CH2:14][CH2:13][O:12]1.[B:17](OC)([O:20]C)[O:18]C>>[F:9][C:6]1[CH:7]=[CH:8][C:3]([B:17]([OH:20])[OH:18])=[C:4]([O:10][CH:11]2[CH2:16][CH2:15][CH2:14][CH2:13][O:12]2)[CH:5]=1

Inputs

Step One
Name
Quantity
48.6 g
Type
reactant
Smiles
[Mg]
Step Two
Name
Quantity
510 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1)F)OC1OCCCC1
Step Three
Name
Quantity
241.6 mL
Type
reactant
Smiles
B(OC)(OC)OC
Step Four
Name
boronic anhydrides
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
borinic acids
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The yield was 434.5 g (1.81 mol), and the product was obtained as a waxy solid which
CUSTOM
Type
CUSTOM
Details
was used in the following stage without further purification

Outcomes

Product
Name
Type
Smiles
FC1=CC(=C(C=C1)B(O)O)OC1OCCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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